molecular formula C9H15N3O B13084337 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide

1-(cyanomethyl)-N-methylpiperidine-4-carboxamide

Cat. No.: B13084337
M. Wt: 181.23 g/mol
InChI Key: YHSKVCBQNIOSQF-UHFFFAOYSA-N
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Description

1-(cyanomethyl)-N-methylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the piperidine ring and a carboxamide group at the 4-position of the ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of N-methylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Another method involves the use of cyanoacetamide derivatives. The cyanoacetamide is reacted with N-methylpiperidine under basic conditions to form the desired product. This reaction can be carried out in solvents such as ethanol or methanol, with the addition of a catalytic amount of piperidine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and temperature control ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(cyanomethyl)-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(cyanomethyl)-N-methylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The cyanomethyl group can participate in nucleophilic addition reactions, while the carboxamide group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(cyanomethyl)-N-methylpiperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(cyanomethyl)-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C9H15N3O/c1-11-9(13)8-2-5-12(6-3-8)7-4-10/h8H,2-3,5-7H2,1H3,(H,11,13)

InChI Key

YHSKVCBQNIOSQF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCN(CC1)CC#N

Origin of Product

United States

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